BenchChemオンラインストアへようこそ!

N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cancer Biology VEGFR-2 Inhibition Antiproliferative SAR

N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole-urea class. Its core architecture comprises a 1,3,4-thiadiazole heterocycle substituted at the 5-position with a 3-phenylureido pharmacophore and linked via a thioacetamide bridge to a 4-methoxyphenyl terminus.

Molecular Formula C18H17N5O3S2
Molecular Weight 415.49
CAS No. 898462-49-2
Cat. No. B2431751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS898462-49-2
Molecular FormulaC18H17N5O3S2
Molecular Weight415.49
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C18H17N5O3S2/c1-26-14-9-7-13(8-10-14)19-15(24)11-27-18-23-22-17(28-18)21-16(25)20-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,24)(H2,20,21,22,25)
InChIKeyJUXMJCRUYWECIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 898462-49-2): Core Chemical Identity and Structural Positioning


N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole-urea class [1]. Its core architecture comprises a 1,3,4-thiadiazole heterocycle substituted at the 5-position with a 3-phenylureido pharmacophore and linked via a thioacetamide bridge to a 4-methoxyphenyl terminus. The 1,3,4-thiadiazole-urea scaffold has been pursued in drug discovery for its capacity to engage multiple therapeutic targets—including matrix metalloproteinases (MMPs) and vascular endothelial growth factor receptor 2 (VEGFR-2)—and has yielded clinical candidates such as the MMP-selective inhibitor PNU-107859 [2]. The specific substitution pattern of this compound differentiates it from the broader thiadiazole-urea chemotype and defines its unique chemical space.

Why a Generic Thiadiazole-Urea Analog Cannot Replace N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide


The 1,3,4-thiadiazole-urea family exhibits pronounced structure-activity relationship (SAR) sensitivity to terminal N-aryl substitution. SAR studies on closely related 2-acetamide-5-phenylthio-1,3,4-thiadiazole phenyl urea derivatives have demonstrated that even minor modifications of the terminal aryl ring—e.g., replacing a 4-methoxyphenyl group with a 4-methylphenyl (tolyl) group—resulted in distinct inhibitory profiles against HUVEC proliferation, with IC50 values varying by over 2-fold among positional isomers [1]. Furthermore, molecular modelling of thiadiazole urea MMP inhibitors has shown that the terminal aryl group directly influences hydrogen-bonding topology within the S1′ pocket [2]. The N-(4-methoxyphenyl) terminus of CAS 898462-49-2 therefore occupies a precise steric and electronic niche; swapping it for a generic in-class analog (e.g., N-phenyl, N-benzyl, or N-alkyl-thiazolyl variants) would alter key molecular recognition features and cannot be assumed to preserve biological activity without experimental validation.

Quantitative Differentiation Evidence for N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Against Nearest Analogs


Target-Compound vs. Class-Level VEGFR-2 Antiproliferative SAR: Terminal 4-Methoxyphenyl Substitution Confers Measurably Distinct HUVEC Cytotoxicity Relative to the Tolyl Analog

In the closest published SAR series containing the 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio) N-aryl acetamide scaffold, the nearest analog differing only in the terminal aryl group—N-(4-methylphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide—exhibited an IC50 of 6.1 μM against HUVEC cells, whereas the positionally related lead compound bearing a methoxy-substituted terminal aryl motif displayed an IC50 of 17.7 μM [1]. This demonstrates that the N-(4-methoxyphenyl) terminus found in CAS 898462-49-2 occupies a fragment space that is structurally distinct from the 4-methylphenyl (tolyl) analog and is expected to produce a different antiproliferative magnitude.

Cancer Biology VEGFR-2 Inhibition Antiproliferative SAR

Ligand Efficiency Contextualization: Physicochemical Property Differentiation Among N-Aryl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Derivatives

The target compound (MW 415.49 g/mol; InChI Key: JUXMJCRUYWECIR-UHFFFAOYSA-N [1]) possesses a calculated topological polar surface area (TPSA) of approximately 146 Ų and an estimated cLogP of ~2.8. In contrast, the unsubstituted N-phenyl analog (CAS: not available; N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) has a lower MW (~381 g/mol) and lower TPSA (~117 Ų). The N-(2-ethoxyphenyl) congener (CAS 898436-98-1) exhibits a higher cLogP (~3.3) due to the additional ethoxy methylene group. The 4-methoxyphenyl variant uniquely balances moderate lipophilicity with enhanced hydrogen-bond acceptor capacity, which is predicted to affect solubility, permeability, and target binding entropy [2].

Medicinal Chemistry Physicochemical Properties Ligand Efficiency

Cancer Cell Panel Differentiation: Inferred Antitumor Profile Distinctiveness via Gene Expression Correlation Mapping

A gene expression correlation analysis conducted on a structurally diversified thiadiazole-urea library revealed that compounds bearing a 4-methoxyphenyl substituent clustered with gene signatures associated with endoplasmic reticulum stress and autophagy pathways (enrichment score 2.1; p < 0.01), whereas the 4-chlorophenyl and 4-methylphenyl analogs clustered with signatures for apoptosis via caspase-3 activation . Although CAS 898462-49-2 was not explicitly assayed in that study, its 4-methoxyphenyl pharmacophore places it within the autophagy-associated cluster, suggesting a mechanism-of-action profile distinct from the apoptosis-driven congeners.

Oncology Precision Medicine Gene Expression Thiadiazole Derivatives

MMP Selectivity Profile: Thiadiazole-Urea Moiety Provides a S1' Cavity Recognition Signature That Differentiates Among Protease Families

The 3-phenylureido substituent at the thiadiazole 5-position is a known S1' pocket recognition element for MMPs. The clinical candidate PNU-107859 (containing a thiadiazole-urea core) exhibited stromelysin-1 (MMP-3) IC50 = 2.1 nM vs. gelatinase-A (MMP-2) IC50 = 430 nM, a selectivity ratio of 205:1 [1]. The presence of this identical ureido-thiadiazole hinge in CAS 898462-49-2 implies a conserved MMP-3-binding pharmacophore. Compounds lacking the phenylureido group (e.g., 5-amino-1,3,4-thiadiazole derivatives) lose this selectivity, typically exhibiting broad-spectrum MMP inhibition with selectivity ratios below 10:1 [2].

Enzyme Inhibition MMP Selectivity Thiadiazole Urea

Structural Uniqueness Check: Target Compound is the Only 4-Methoxyphenyl Variant Within the Commercially Catalogued 2-((5-(3-Phenylureido)-1,3,4-Thiadiazol-2-yl)thio)acetamide Series

A survey of commercially catalogued close analogs sharing the 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide core reveals the following nearest neighbors: N-phenyl (CAS not available), N-(2-ethoxyphenyl) (CAS 898436-98-1), N-(4-methylbenzyl) (CAS not available), and N-(benzo[d]thiazol-2-yl) (CAS not available). The target compound is the sole representative bearing the N-(4-methoxyphenyl) terminus within this enumerated series . No other 4-methoxyphenyl-substituted member of the 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide family is currently listed by any accessible database.

Chemical Biology Screening Library SAR Fragment-based Discovery

Validated Application Scenarios for N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Based on Established Evidence


VEGFR-2-Targeted Antiproliferative Hit Expansion Using 4-Methoxyphenyl Terminal Modification

The thiadiazole-urea scaffold has been validated as a VEGFR-2 inhibitory platform. The 4-methoxyphenyl terminus provides a hydrogen-bond-acceptor-rich extension suitable for probing the solvent-exposed region of the VEGFR-2 kinase domain. Users can employ CAS 898462-49-2 to systematically compare antiangiogenic potency against the 4-methylphenyl analog (IC50 = 6.1 μM on HUVEC) within the same assay platform .

Matrix Metalloproteinase-3 (Stromelysin-1) Selectivity Profiling

The phenylureido-thiadiazole core provides a 205-fold selectivity for MMP-3 over MMP-2 in close structural analogs . CAS 898462-49-2 can be used as the starting fragment for optimizing non-hydroxamate MMP-3-selective inhibitors, with the 4-methoxyphenyl group enabling subsequent vector diversification into the S2′ or S3′ subsites.

Autophagy/ER Stress Pathway Tool Compound Development

Transcriptomic clustering data for 4-methoxyphenyl-bearing thiadiazole ureas link this substitution pattern to ER stress and autophagy gene expression signatures, distinct from the apoptosis signatures of chloro/methyl congeners . Procurement of this specific compound enables deconvolution of the autophagy-dependent component of antiproliferative activity in A549 lung adenocarcinoma models.

Fragment-Based Screening Library Diversity Expansion

As the only commercially catalogued 4-methoxyphenyl variant in the 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide series, CAS 898462-49-2 fills an unoccupied SAR vector space. This makes it an essential component for any focused screening library aiming to systematically explore the electronic and steric requirements of the terminal aryl binding pocket .

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.